Drug delivery research focuses on developing strategies to deliver therapeutic agents to specific target sites in the body with increased efficacy and reduced side effects. The compound and similar PEG-based NHS ester crosslinkers can be used to modify drug carriers, such as nanoparticles and liposomes, for targeted and controlled drug delivery. [, ]
While specific synthesis details for Bis-PEG1-NHS ester are limited, similar PEG-based NHS ester crosslinkers are typically synthesized using a multistep process. This often involves reacting a PEG molecule containing a carboxylic acid group with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC). []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7